molecular formula C29H32F2N3O7P B608562 3-(5-Amino-2-(4-(2-(3,3-difluoro-3-phosphonopropoxy)ethoxy)-2-methylphenethyl)benzo[f][1,7]naphthyridin-8-yl)propanoic acid CAS No. 1258595-14-0

3-(5-Amino-2-(4-(2-(3,3-difluoro-3-phosphonopropoxy)ethoxy)-2-methylphenethyl)benzo[f][1,7]naphthyridin-8-yl)propanoic acid

Cat. No. B608562
M. Wt: 603.56
InChI Key: SDLWKRZBLTZSEL-UHFFFAOYSA-N
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Patent
US09045470B2

Procedure details

To a solution of ethyl 3-(5-amino-2-(4-(2-(3-(diethoxyphosphoryl)-3,3-difluoropropoxy)ethoxy)-2-methylphenethyl)benzo[f][1,7]naphthyridin-8-yl)propanoate (6-15) (1.0 equiv.) in DCM (0.16 M) at 0° C. was added slowly TMSBr (10 equiv.). The reaction was stirred at room temperature overnight. Additional TMSBr (5.0 equiv.) was added at 0° C., and the reaction was again stirred at room temperature overnight. The solvent was removed by evaporation and the crude orange solids dried on hi-vac briefly. The solids were suspended in EtOH (0.5 M) and added 2.5 N NaOH (10.0 equiv.). The reaction was stirred at 80° C. for 3 hours. After cooling to room temperature, the mixture was adjusted to pH 9 to 10 and directly purified on RP-HPLC using a C18 column, eluting with 10-40% 95:5 (MeCN/5 mM NH4OAc) in 10 mM NH4OAc (pH 9) gradient. The fractions containing the product were combined and concentrated in vacuo. The resulting white gel was dissolved in refluxing 1:1 EtOH/water (0.04 M) with the addition of a few drops of ammonium hydroxide. While hot, the mixture was slowly poured into a stirring hot solution of acetone (0.009 M) preheated at 50° C. The acetone suspension was slowly cooled to room temperature for 15 minutes with continued stirring, and then sat in an ice bath for 10 minutes. The solids were filtered and washed successively with acetone (2×) and ether (2×). The solids were dried on hi-vac overnight to give the 3-(5-amino-2-(4-(2-(3,3-difluoro-3-phosphonopropoxy)ethoxy)-2-methylphenethyl)benzo[f][1,7]naphthyridin-8-yl)propanoic acid (19) as a solid. 1H NMR (Dimethylsulfoxide-d6): δ 9.02 (s, 1H), 8.82 (s, 1H), 8.55 (d, 1H, J=8.4 Hz), 7.58 (s, 1H), 7.48 (d, 1H, J=8.4 Hz), 7.07 (d, 1H, J=8.4 Hz), 6.75 (s, 1 H), 6.68 (d, 1H, J=8.4 Hz), 4.03-4.00 (m, 2H), 3.72-3.68 (m, 4H), 3.16-3.12 (m, 2H), 3.03-2.96 (m, 4H), 2.67-2.64 (m, 2H), 2.33-2.32 (m, 2H), 2.26 (s, 3H). LRMS [M+H]=604.2
Name
ethyl 3-(5-amino-2-(4-(2-(3-(diethoxyphosphoryl)-3,3-difluoropropoxy)ethoxy)-2-methylphenethyl)benzo[f][1,7]naphthyridin-8-yl)propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:11]2[N:10]=[CH:9][C:8]([CH2:12][CH2:13][C:14]3[CH:19]=[CH:18][C:17]([O:20][CH2:21][CH2:22][O:23][CH2:24][CH2:25][C:26]([P:29]([O:34]CC)([O:31]CC)=[O:30])([F:28])[F:27])=[CH:16][C:15]=3[CH3:37])=[CH:7][C:6]=2[C:5]2[CH:38]=[CH:39][C:40]([CH2:42][CH2:43][C:44]([O:46]CC)=[O:45])=[CH:41][C:4]=2[N:3]=1.C[Si](Br)(C)C.[OH-].[Na+]>C(Cl)Cl>[NH2:1][C:2]1[C:11]2[N:10]=[CH:9][C:8]([CH2:12][CH2:13][C:14]3[CH:19]=[CH:18][C:17]([O:20][CH2:21][CH2:22][O:23][CH2:24][CH2:25][C:26]([F:27])([F:28])[P:29]([OH:34])([OH:31])=[O:30])=[CH:16][C:15]=3[CH3:37])=[CH:7][C:6]=2[C:5]2[CH:38]=[CH:39][C:40]([CH2:42][CH2:43][C:44]([OH:46])=[O:45])=[CH:41][C:4]=2[N:3]=1 |f:2.3|

Inputs

Step One
Name
ethyl 3-(5-amino-2-(4-(2-(3-(diethoxyphosphoryl)-3,3-difluoropropoxy)ethoxy)-2-methylphenethyl)benzo[f][1,7]naphthyridin-8-yl)propanoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=C(C=3C=C(C=NC13)CCC1=C(C=C(C=C1)OCCOCCC(F)(F)P(=O)(OCC)OCC)C)C=CC(=C2)CCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was again stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
the crude orange solids dried on hi-vac briefly
STIRRING
Type
STIRRING
Details
The reaction was stirred at 80° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
directly purified on RP-HPLC
WASH
Type
WASH
Details
eluting with 10-40% 95:5 (MeCN/5 mM NH4OAc) in 10 mM NH4OAc (pH 9) gradient
ADDITION
Type
ADDITION
Details
The fractions containing the product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting white gel was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing 1:1 EtOH/water (0.04 M)
ADDITION
Type
ADDITION
Details
with the addition of a few drops of ammonium hydroxide
ADDITION
Type
ADDITION
Details
While hot, the mixture was slowly poured into a stirring hot solution of acetone (0.009 M)
CUSTOM
Type
CUSTOM
Details
preheated at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The acetone suspension was slowly cooled to room temperature for 15 minutes with continued stirring
Duration
15 min
WAIT
Type
WAIT
Details
sat in an ice bath for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed successively with acetone (2×) and ether (2×)
CUSTOM
Type
CUSTOM
Details
The solids were dried on hi-vac overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=NC2=C(C=3C=C(C=NC13)CCC1=C(C=C(C=C1)OCCOCCC(P(=O)(O)O)(F)F)C)C=CC(=C2)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.